2-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid
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Overview
Description
2-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 2-methyl-1,3-dioxolane moiety. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid typically involves the reaction of 2-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic ester with a suitable boronic acid precursor. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent system .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, where the boronic acid is synthesized in situ from its ester precursor. The process is optimized for high yield and purity, often employing continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenating agents such as bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
2-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid in Suzuki–Miyaura coupling involves the formation of a palladium-boron complex, which facilitates the transmetalation step. This step is crucial for the formation of the carbon-carbon bond between the aryl halide and the boronic acid. The molecular targets include the palladium catalyst and the aryl halide, with the pathway involving oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the 2-methyl-1,3-dioxolane moiety, making it less sterically hindered.
2-(Phenyl)-1,3,2-dioxaborolane: Contains a different boronic ester structure, affecting its reactivity and stability.
2-Methyl-1,3-dioxolan-2-yl)phenylboronic ester: The ester form of the compound, used as a precursor in synthesis.
Uniqueness
2-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid is unique due to its combination of a boronic acid group with a 2-methyl-1,3-dioxolane moiety, which provides specific steric and electronic properties that enhance its reactivity in Suzuki–Miyaura coupling reactions. This makes it particularly valuable in the synthesis of complex organic molecules .
Properties
IUPAC Name |
[2-(2-methyl-1,3-dioxolan-2-yl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO4/c1-10(14-6-7-15-10)8-4-2-3-5-9(8)11(12)13/h2-5,12-13H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXLVSDIQAVYOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C2(OCCO2)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408764 |
Source
|
Record name | 2-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
243140-14-9 |
Source
|
Record name | 2-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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